molecular formula C8H6Cl2F2O B1402198 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene CAS No. 1404194-37-1

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene

Cat. No.: B1402198
CAS No.: 1404194-37-1
M. Wt: 227.03 g/mol
InChI Key: JSYAGNXVLSYQGE-UHFFFAOYSA-N
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Description

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is a halogenated benzene derivative. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene typically involves halogenation reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reactants are subjected to controlled conditions in reactors. The use of advanced technologies and equipment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other halogenated benzenes. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-1-[chloro(difluoro)methoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAGNXVLSYQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene
Reactant of Route 2
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4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene
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Reactant of Route 6
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4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene

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